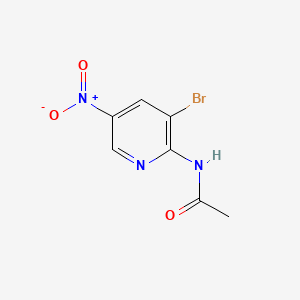

N-(3-Bromo-5-nitropyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-bromo-5-nitropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O3/c1-4(12)10-7-6(8)2-5(3-9-7)11(13)14/h2-3H,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVNUCGTBLHJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674626 | |

| Record name | N-(3-Bromo-5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-93-2 | |

| Record name | N-(3-Bromo-5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-nitropyridin-2-yl)acetamide typically involves the bromination and nitration of pyridine derivatives. One common method starts with 3-bromo-5-nitropyridine, which is then reacted with acetic anhydride to form the acetamide derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-nitropyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like stannous chloride.

Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Stannous chloride in the presence of hydrochloric acid is a typical reducing agent.

Coupling: Palladium catalysts and boronic acids are used in Suzuki coupling reactions.

Major Products Formed

Substitution: Products include various substituted pyridines.

Reduction: The major product is 3-amino-5-bromopyridine.

Coupling: Biaryl derivatives are the primary products.

Scientific Research Applications

N-(3-Bromo-5-nitropyridin-2-yl)acetamide is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the development of inhibitors for biological targets.

Medicine: It is a key intermediate in the synthesis of b-Raf inhibitors, which are used in cancer treatment.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-nitropyridin-2-yl)acetamide involves its role as an intermediate in the synthesis of b-Raf inhibitors. These inhibitors target the b-Raf protein, which is involved in the MAPK/ERK signaling pathway. By inhibiting b-Raf, the compound can help in reducing the proliferation of cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares N-(3-Bromo-5-nitropyridin-2-yl)acetamide with key analogues:

*Estimated based on analogous structures.

Key Observations :

- Solubility: The nitro group improves water solubility relative to non-polar substituents (e.g., trifluoromethyl in ), but steric hindrance from bromo may reduce crystallinity .

Comparison :

- The target compound likely requires sequential nitration and bromination, which may lower yields due to competing reactions. By contrast, cyano or methyl substituents (e.g., ) are introduced via simpler protocols.

Biological Activity

N-(3-Bromo-5-nitropyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of b-Raf inhibitors used in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a bromine atom and a nitro group on a pyridine ring, influencing its reactivity and biological properties.

Target Pathways

The primary mechanism of action for this compound involves the inhibition of the b-Raf kinase , which is a critical component of the Ras/Raf/MEK/ERK signaling pathway . This pathway is essential for regulating cell division and differentiation. By inhibiting b-Raf, the compound disrupts this signaling cascade, leading to reduced cell proliferation, which is particularly beneficial in cancer therapy.

Biochemical Pathways

The inhibition of b-Raf can result in:

- Decreased cell growth : This is crucial for treating cancers characterized by uncontrolled cell proliferation.

- Potential induction of apoptosis : Disruption of the signaling pathway may lead to programmed cell death in cancer cells .

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 74.2 |

| MDA-MB-231 | 27.1 |

These values indicate moderate cytotoxicity, suggesting that while the compound may not be the most potent, it holds promise for further development as an anticancer agent .

Comparison with Similar Compounds

When compared to other similar compounds, this compound shows distinct biological activities due to its unique substitution pattern on the pyridine ring. For example:

| Compound Name | IC50 (µM) (HepG2) | IC50 (µM) (MDA-MB-231) |

|---|---|---|

| This compound | 74.2 | 27.1 |

| Sorafenib | 5.2 | 1.4 |

This comparison highlights the potential of this compound as a lead compound for further modifications aimed at enhancing its efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Synthesis and Evaluation : A study evaluated various derivatives for their inhibitory effects on VEGFR2 kinase and their cytotoxicity against HepG2 and MDA-MB-231 cell lines. The findings indicated that modifications to the pyridine structure could enhance activity while reducing toxicity towards normal cells .

- Mechanistic Insights : Another investigation focused on the molecular interactions between this compound and its biological targets, revealing that specific modifications could improve binding affinity and selectivity towards cancer cells .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(3-Bromo-5-nitropyridin-2-yl)acetamide?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a pyridine scaffold. A typical route involves:

Nitro Group Introduction : Nitration of 3-bromopyridin-2-amine using mixed nitric-sulfuric acid at 0–5°C to yield 3-bromo-5-nitropyridin-2-amine.

Acetylation : Reaction with acetyl chloride in anhydrous dichloromethane under inert conditions (N₂ atmosphere) to protect the amine group .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify intermediates via column chromatography (silica gel, gradient elution).

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm for pyridine-H) and acetamide methyl group (δ 2.1–2.3 ppm). Bromine and nitro substituents induce deshielding in adjacent carbons .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 274.97 (C₇H₆BrN₃O₃⁺) with isotopic pattern characteristic of bromine .

- X-ray Crystallography : Use SHELX software for structure refinement. Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and resolve anisotropic displacement parameters .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallize from a 1:3 mixture of ethyl acetate and hexane. Slow cooling (0.5°C/min) yields needle-like crystals suitable for X-ray analysis. For polar impurities, use methanol/water (70:30) with dropwise addition to avoid oiling out .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during acetylation?

- Methodological Answer :

- Temperature Control : Maintain ≤25°C to suppress N-acetylpyridinium salt formation.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Byproduct Analysis : Use HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to quantify unreacted amine and diacetylated byproducts .

Q. How should contradictory bioactivity data (e.g., IC₅₀ variability) be resolved in receptor-binding assays?

- Methodological Answer :

- Purity Verification : Reassess compound purity via HPLC (>98%) and elemental analysis.

- Assay Reproducibility : Conduct dose-response curves in triplicate using HEK293 cells expressing mGluR5. Normalize data to positive controls (e.g., MPEP) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey test to identify outliers. Adjust for solvent effects (DMSO ≤0.1% v/v) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with mGluR5 homology model (PDB: 6FFI). Parameterize bromine and nitro groups with GAFF2 force field.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (<3.5 Å) and hydrophobic contacts (e.g., with Trp184, Phe112) .

Q. How does the bromine substituent influence regioselectivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Mechanistic Study : React with NaN₃ in DMF at 80°C. Monitor azide substitution at C3 via ¹H NMR (disappearance of C3-H).

- DFT Calculations : Compute Fukui indices (Gaussian 16, B3LYP/6-31G*) to identify electrophilic centers. Bromine at C3 directs attack to C5 due to resonance withdrawal .

Q. What strategies enhance stability of the nitro group under reducing conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.